1H-Indole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is a synthetic organic compound characterized by its indole structure, which is a bicyclic compound containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound features a fluorine atom at the 6-position and a phenylsulfonyl group at the 3-position, along with a piperidinylmethyl substituent at the 1-position. Its molecular formula is C19H22FN2O2S, and it has a molecular weight of approximately 372.456 g/mol .
1H-Indole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is unique due to its specific combination of functional groups that enhance its binding affinity and selectivity towards biological targets compared to other similar compounds. This structural diversity contributes to its distinct pharmacological profile and potential therapeutic applications .
1H-Indole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- exhibits notable biological activities that make it of interest in medicinal chemistry. Compounds in this class are often evaluated for their potential as:
The exact mechanisms of action are still under investigation, but they typically involve interactions with specific biological targets such as enzymes or receptors .
The synthesis of 1H-Indole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- generally involves several steps:
These methods may require optimization for yield and purity, depending on the desired application .
1H-Indole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- has several applications in various fields:
Its unique structure allows for diverse modifications that can enhance its efficacy and specificity .
Studies on the interactions of 1H-Indole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- with biological targets are essential for understanding its pharmacological potential. These studies often involve:
Such studies help elucidate its therapeutic potential and guide further development .
Several compounds share structural similarities with 1H-Indole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-. Notable examples include:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Fluoro-3-(piperidin-4-yl)-1H-indole | Structure | Antimicrobial |
| Chloroquine | Structure | Antimalarial |
| Quinoline N-oxides | Structure | Various
XLogP3 3.1
Hydrogen Bond Acceptor Count 4
Hydrogen Bond Donor Count 1
Exact Mass 372.13077725 g/mol
Monoisotopic Mass 372.13077725 g/mol
Heavy Atom Count 26
Dates
Last modified: 08-10-2024
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